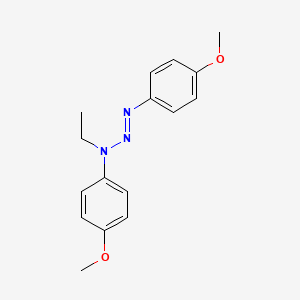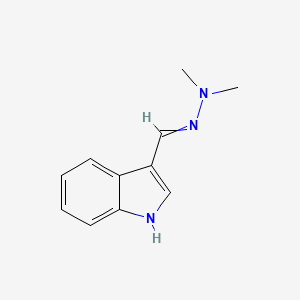
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid is a cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by carboxylation. One common method involves the use of a diazo compound and a transition metal catalyst to achieve the cyclopropanation reaction. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper-based catalysts
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents
Major Products Formed
Oxidation: Formation of (1S,2S)-2-(2-Hydroxyphenyl)cyclopropanecarboxylic Acid
Reduction: Formation of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanol
Substitution: Formation of various substituted cyclopropanecarboxylic acids depending on the nucleophile used
Applications De Recherche Scientifique
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid: A stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(2-Hydroxyphenyl)cyclopropanecarboxylic Acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.
(1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic Acid: A derivative with a methyl group instead of a methoxy group.
Uniqueness
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13)/t8-,9+/m1/s1 |
Clé InChI |
QWTOSVJYKMLFEP-BDAKNGLRSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H]2C[C@@H]2C(=O)O |
SMILES canonique |
COC1=CC=CC=C1C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


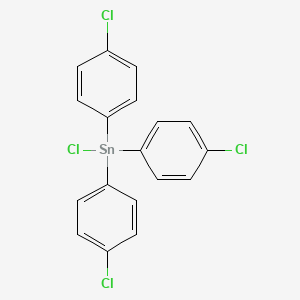

![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
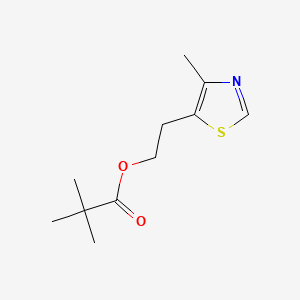
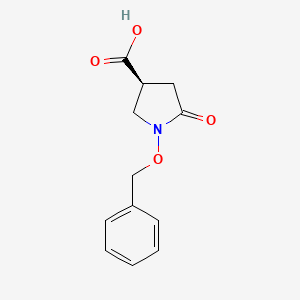
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)

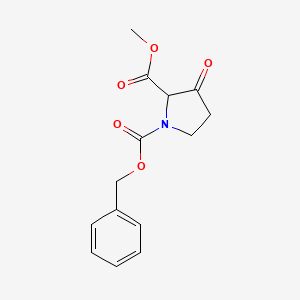
![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)

